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Executive Summary

AZD4831, also known as mitiperstat, is a potent, orally bioavailable, and irreversible
mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing
enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and
macrophages.[1][2] It plays a critical role in the innate immune response by catalyzing the
formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCI), which are
used to destroy pathogens.[2] However, excessive or misplaced MPO activity is implicated in
the pathophysiology of numerous inflammatory and cardiovascular diseases by driving
oxidative stress and subsequent tissue damage.[3][4] AZD4831 is being developed as a
therapeutic agent to mitigate this pathological MPO-driven oxidative stress, with clinical
investigations primarily focused on heart failure with preserved ejection fraction (HFpEF).[1][5]
This technical guide provides an in-depth overview of AZD4831, its mechanism of action, and
its impact on oxidative stress pathways, supported by preclinical and clinical data.

Mechanism of Action of AZD4831

AZD4831 acts as a selective, covalent, and irreversible inhibitor of MPO.[1][2] The enzymatic
cycle of MPO involves its activation by hydrogen peroxide (H20:2) to a highly reactive
intermediate, "compound I".[1] AZD4831 is selectively oxidized by this activated form of MPO,
leading to the formation of a covalent bond with the heme moiety of the enzyme, thereby
irreversibly inactivating it.[2][6] This mechanism-based inhibition is highly specific to the active
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form of MPO, which is hypothesized to be the primary driver of pathological extracellular
oxidative stress.[7] The lower potency of AZD4831 against intragranular MPO suggests a
potentially limited impact on the essential microbicidal functions of neutrophils within
phagolysosomes.[1][8]

Signaling Pathway of MPO-Mediated Oxidative Stress

The following diagram illustrates the central role of MPO in generating reactive oxygen species
and the point of intervention for AZD4831.
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Figure 1: Mechanism of MPO-mediated oxidative stress and AZD4831 inhibition.
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Quantitative Data

The following tables summarize the key quantitative data for AZD4831 from in vitro, preclinical,
and clinical studies.

. | Selectivi

Parameter Value Reference
MPO ICso 1.5nM [1][9]

TPO ICso 0.69 uM [10]
Selectivity (TPO/MPO) >450-fold [11[9]
CYP3A4 ICso 6 UM [10]

Preclinical Efficacy in Zymosan-Induced Peritonitis
Mouse Model|

AZDA4831 Dose
(nmol/kg, oral)

MPO Activity Statistical
Inhibition in Significance (p- Reference
Peritoneal Lavage value)

0.01 Not significant ns [1]

0.1 Effective inhibition <0.05 [1]
Dose-dependent

1 o < 0.0001 [1]
inhibition

Stronger dose-
10 o < 0.0001 [1]
dependent inhibition

Phase | Clinical Trial (NCT03136991) - Pharmacokinetics
in Healthy Male Volunteers
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Parameter Value Dosing Condition Reference
) Multiple ascending
Half-life (t%2) ~60 hours [6]
doses
i Multiple ascending
Time to Steady State ~10 days [6]
doses
Proportional to dose Single ascending
AUC [71111]
(5-405 mgq) dose, fasted
Slightly more than Single ascendin
Cmax i ) J g [7][11]
dose-proportional dose, fasted
Reduced absorption
rate, no substantial _
Effect of Food 45 mg single dose [71[11]

effect on overall

exposure

Phase lla SATELLITE Trial (NCT03756285) - Efficacy in
HFpEF Patients
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AZDA4831 (5 Confidence
Parameter . Placebo p-value Reference
mg daily) Interval
MPO Activity
Reduction 95% CI: 36.3,
_ 69% - - [12]
from Baseline 85.0
(Day 30)
Placebo-
Adjusted
MPO Activity 95% Cl: 48,
_ 75% - <0.001 [5]
Reduction 88
(End of
Treatment)
Change in
Coronary o o
] No significant  No significant Not
Flow Velocity ] ] - o [4][12]
difference difference significant
Reserve
(CFVR)
Change in 6-
Minute Walk Numerical Not
. : - - _— [4][12]
Distance increase significant
(6MWD)
Change in No significant  No significant Not 2]
NT-proBNP difference difference significant
CDCP1,
Downregulate
_ PRELP,
d Protein - - - [3]
CX3CL1,
Biomarkers
LIFR, VSIG2

Experimental Protocols
In Vitro MPO Inhibition Assay (Chemiluminescent Assay)

This protocol is a generalized representation based on the principles described in the cited
literature.
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e Reagents and Materials:

Purified human MPO

(¢]

o AZDA4831 (or other test inhibitors)
o Luminol (chemiluminescent substrate)
o Hydrogen peroxide (H2032)
o Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
o 96-well microplate (white, opaque)
o Luminometer
e Procedure:
1. Prepare serial dilutions of AZD4831 in the assay buffer.
2. In a 96-well plate, add the purified MPO enzyme to each well.

3. Add the different concentrations of AZD4831 to the respective wells and incubate for a
predefined period to allow for inhibitor binding.

4. Initiate the chemiluminescent reaction by adding a solution containing luminol and H20:.
5. Immediately measure the light emission using a luminometer.
6. The MPO activity is proportional to the light intensity.

7. Calculate the percentage of inhibition for each AZD4831 concentration relative to a vehicle
control.

8. Determine the ICso value by fitting the data to a dose-response curve.

Zymosan-Induced Peritonitis in Mice

This is a representative protocol for evaluating the in vivo efficacy of MPO inhibitors.
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e Animals:

o Male BALB/c mice (or other suitable strain).

e Reagents and Materials:

[e]

AZDA4831 formulated for oral gavage.

[e]

Zymosan A from Saccharomyces cerevisiae.

(¢]

Sterile saline.

[¢]

Peritoneal lavage buffer (e.g., PBS with EDTA).
e Procedure:
1. Administer AZD4831 or vehicle orally to the mice.[1]

2. After a specified time (e.g., 2 hours), induce peritonitis by intraperitoneal injection of a
zymosan A suspension in sterile saline.[1][13]

3. After a further incubation period (e.g., 2-4 hours), euthanize the mice.[1]
4. Collect the peritoneal exudate by lavage with cold peritoneal lavage buffer.[14]
5. Centrifuge the lavage fluid to separate the cells from the supernatant.

6. Measure MPO activity in the cell-free supernatant using a suitable assay (e.qg.,
chemiluminescent assay).[1]

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://olac.berkeley.edu/sites/private/preApproved/Procedure%20Acute%20Peritonitis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://www.meliordiscovery.com/in-vivo-efficacy-models/zymosan-a-induced-acute-peritonitis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Oral Administration of
AZD4831 or Vehicle

Wait for Drug Absorption
(e.g., 2 hours)

:

Intraperitoneal Injection
of Zymosan A

:

Incubation Period for
Inflammation (e.g., 2-4 hours)

Collection of Peritoneal
Exudate via Lavage

Centrifugation of
Lavage Fluid

Measurement of MPO Activity
in Supernatant

Click to download full resolution via product page

Figure 2: Experimental workflow for the zymosan-induced peritonitis model.
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Ex Vivo MPO Activity Assay in Whole Blood (from
Clinical Trials)

This protocol is based on the methodology used in the AZD4831 clinical trials.[7]
o Sample Collection and Preparation:
o Collect whole blood samples in K2EDTA-containing tubes.

o To induce neutrophil degranulation and MPO release, stimulate a portion of the blood with
zymosan A suspension.

o Incubate the stimulated blood sample (e.g., 30 minutes at 37°C with rotation).
o Centrifuge the sample to obtain plasma.
o MPO Activity Measurement:

o Analyze the MPO concentration and activity in the plasma using a validated assay (e.g.,
ELISA for concentration and a functional assay for activity).

Impact on Oxidative Stress and Inflammatory
Signaling Pathways

Inhibition of MPO by AZD4831 is expected to modulate downstream signaling pathways that
are activated by oxidative stress and inflammation. While direct studies on AZD4831's effects
on these specific pathways are limited, the known consequences of MPO activity provide a
strong basis for its mechanism of therapeutic action.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation.[15] MPO-
derived oxidants, such as HOCI, can activate the NF-kB pathway, leading to the transcription of
pro-inflammatory cytokines and adhesion molecules.[16] By inhibiting MPO, AZD4831 is
hypothesized to reduce the activation of NF-kB, thereby downregulating the inflammatory
cascade.
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Figure 3: Postulated effect of AZD4831 on the NF-kB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a
variety of stimuli, including oxidative stress.[17] MPO-mediated oxidative stress can activate
MAPK signaling cascades (e.g., p38, JNK, ERK), which contribute to inflammation and
apoptosis.[16] Inhibition of MPO by AZD4831 would be expected to attenuate the activation of

these pathways.
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Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates
the expression of a wide array of antioxidant and cytoprotective genes.[18][19] Under
conditions of oxidative stress, Nrf2 is activated and promotes cellular defense mechanisms.
While MPO inhibition primarily reduces the source of oxidative stress, there is a complex
interplay between pro-oxidant and antioxidant pathways. By reducing the overall oxidative
burden, AZD4831 may indirectly influence the cellular redox homeostasis regulated by the Nrf2
pathway.
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Figure 4: Interplay between MPO inhibition and the Nrf2 antioxidant response pathway.

Conclusion
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AZDA4831 is a highly potent and selective irreversible inhibitor of myeloperoxidase that has
demonstrated significant target engagement in both preclinical models and human clinical
trials. By reducing the production of MPO-derived reactive oxygen species, AZD4831
represents a promising therapeutic strategy for diseases driven by oxidative stress and
inflammation, such as heart failure with preserved ejection fraction. The ongoing clinical
development of AZD4831 will further elucidate its therapeutic potential and its precise impact
on the complex network of oxidative stress-related signaling pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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